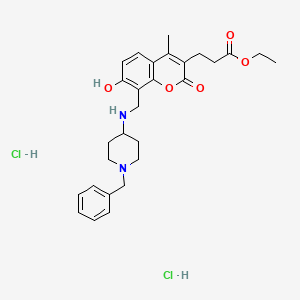
C28H36Cl2N2O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H36Cl2N2O5 Chloramphenicol . It is a broad-spectrum antibiotic that was originally derived from the bacterium Streptomyces venezuelae. Chloramphenicol is effective against a wide variety of bacteria and is used to treat serious infections where other antibiotics may not be effective.
準備方法
Synthetic Routes and Reaction Conditions
Chloramphenicol can be synthesized through several methods. One common synthetic route involves the reaction of p-nitroacetophenone with glycine to form p-nitrophenylserine . This intermediate is then chlorinated using thionyl chloride to produce p-nitrophenylserine chloride . The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Chloramphenicol typically involves fermentation processes using genetically modified strains of Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
化学反応の分析
Types of Reactions
Chloramphenicol undergoes several types of chemical reactions, including:
Oxidation: Chloramphenicol can be oxidized to form .
Reduction: The nitro group in Chloramphenicol can be reduced to an amine.
Substitution: Chloramphenicol can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reduction is typically carried out using and a .
Substitution: Nucleophilic substitution reactions often use or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chloramphenicol has a wide range of scientific research applications:
- **Bi
Chemistry: Used as a model compound in studies of antibiotic synthesis and mechanisms.
特性
分子式 |
C28H36Cl2N2O5 |
|---|---|
分子量 |
551.5 g/mol |
IUPAC名 |
ethyl 3-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]propanoate;dihydrochloride |
InChI |
InChI=1S/C28H34N2O5.2ClH/c1-3-34-26(32)12-10-23-19(2)22-9-11-25(31)24(27(22)35-28(23)33)17-29-21-13-15-30(16-14-21)18-20-7-5-4-6-8-20;;/h4-9,11,21,29,31H,3,10,12-18H2,1-2H3;2*1H |
InChIキー |
QEOLXQWIXYBRLN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3CCN(CC3)CC4=CC=CC=C4)OC1=O)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


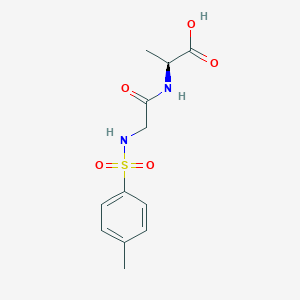

![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
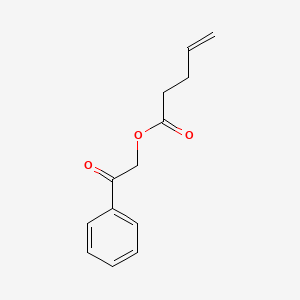
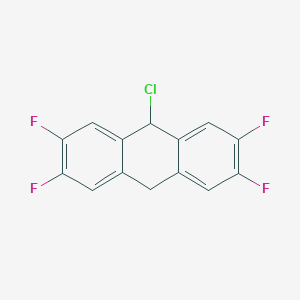
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
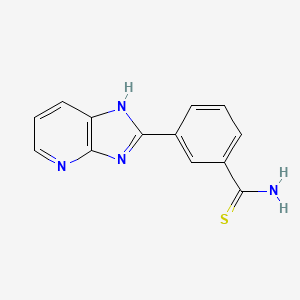
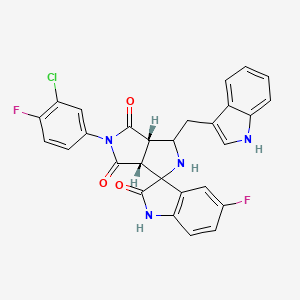
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)

